

Spectroscopic Characterization of 3-Methanesulfinylcyclohexan-1-amine: A Predictive and Comparative Guide

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Compound of Interest

Compound Name: 3-Methanesulfinylcyclohexan-1-amine

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This publication provides a comprehensive, albeit predictive, guide to the spectroscopic confirmation of the chemical structure of **3-Methanesulfinylcyclohexan-1-amine**. Due to the current absence of publicly available experimental spectroscopic data for this compound, this guide leverages established spectroscopic principles and comparative data from analogous structures to forecast the expected spectral characteristics. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who may be involved in the synthesis, purification, or analysis of this and related molecules.

The guide presents predicted data for Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, standardized experimental protocols for acquiring these spectra are also provided to facilitate future experimental work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Methanesulfinylcyclohexan-1-amine**. These predictions are based on the analysis of its constituent functional groups—a primary amine and a methanesulfinyl group on a cyclohexane

ring—and comparison with known spectral data for cyclohexylamine and dimethyl sulfoxide (DMSO).

Table 1: Predicted ^1H NMR Spectral Data for 3-Methanesulfinylcyclohexan-1-amine

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)	Notes
H on C1	2.8 - 3.2	Multiplet		Deshielded by the adjacent amine group.
CH ₂ on C2, C6	1.2 - 2.0	Multiplets		Diastereotopic protons due to the chiral center at C3.
H on C3	2.9 - 3.3	Multiplet		Deshielded by the adjacent methanesulfinyl group.
CH ₂ on C4, C5	1.3 - 2.1	Multiplets		
NH ₂	1.0 - 2.5	Broad Singlet		Chemical shift is concentration and solvent dependent; signal disappears upon D ₂ O exchange. [1]
CH ₃	2.5 - 2.7	Singlet		Protons on the methyl group attached to the sulfoxide.

Table 2: Predicted ^{13}C NMR Spectral Data for 3-Methanesulfinylcyclohexan-1-amine

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
C1	48 - 53	Attached to the amine group.
C2, C6	30 - 38	
C3	55 - 62	Attached to the methanesulfinyl group.
C4, C5	22 - 28	
CH ₃	38 - 43	Methyl carbon of the sulfoxide group.

Table 3: Predicted Key IR Absorption Bands for 3-Methanesulfinylcyclohexan-1-amine

Functional Group	Predicted Absorption Range (cm^{-1})	Vibration Mode	Notes
N-H	3300 - 3500	Asymmetric and symmetric stretching	Two bands expected for a primary amine. [2]
N-H	1580 - 1650	Bending	
C-H (sp^3)	2850 - 3000	Stretching	
S=O	1030 - 1070	Stretching	Strong absorption characteristic of a sulfoxide.
C-N	1020 - 1250	Stretching	[2]

Table 4: Predicted Mass Spectrometry Data for 3-Methanesulfinylcyclohexan-1-amine

m/z Value	Interpretation	Notes
161	$[M]^+$	Molecular ion peak.
144	$[M - NH_3]^+$	Loss of ammonia.
98	$[M - SOCH_3]^+$	Loss of the methanesulfinyl group.
82	$[C_6H_{10}]^+$	Loss of both functional groups, resulting in a cyclohexene fragment.
63	$[SOCH_3]^+$	Methanesulfinyl cation.

Predicted data is based on the molecular formula $C_7H_{15}NOS$ and common fragmentation patterns of amines and sulfoxides.

Experimental Protocols

The following are standard operating procedures for the spectroscopic analysis of **3-Methanesulfinylcyclohexan-1-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., $CDCl_3$, D_2O , or $DMSO-d_6$) in a standard 5 mm NMR tube.
- 1H NMR Acquisition:
 - Acquire a one-dimensional 1H NMR spectrum using a 400 MHz or higher field NMR spectrometer.
 - Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
 - Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: 1024 or more scans, spectral width of 200-250 ppm.
- 2D NMR (Optional but Recommended):
 - Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.
 - Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
 - Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for confirming the connectivity of the functional groups to the cyclohexane ring.

Infrared (IR) Spectroscopy

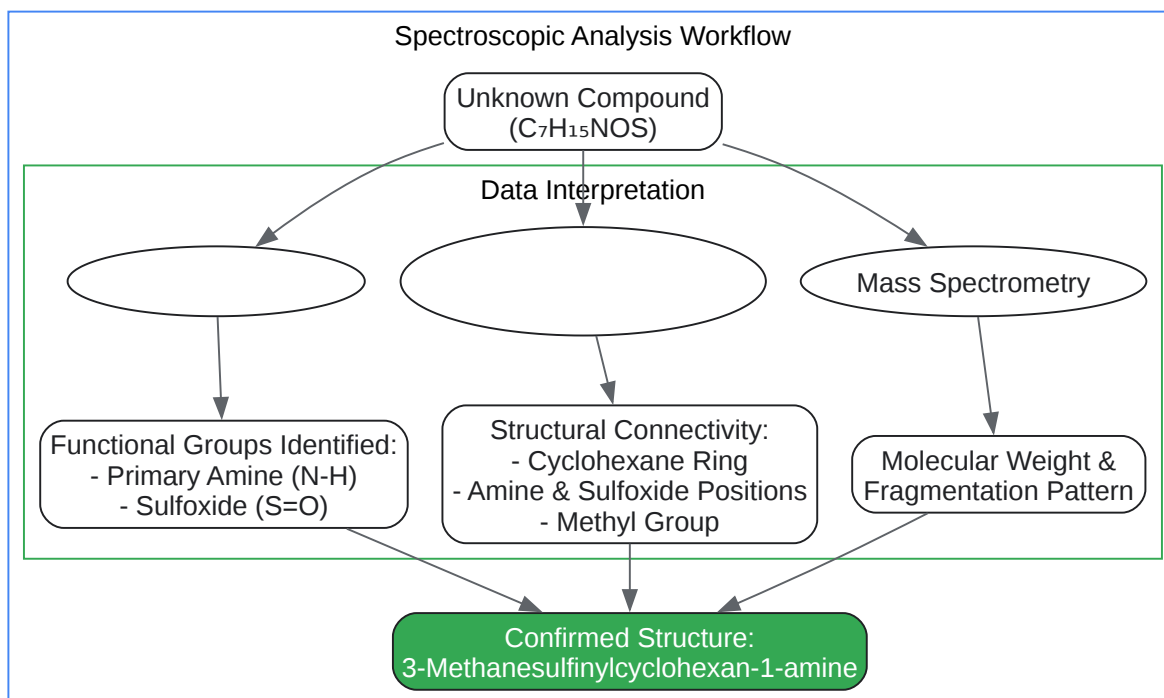
- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.
 - Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk. Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and deposit a film on a salt plate.
- Data Acquisition:
 - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Typically, scan the range from 4000 to 400 cm^{-1} .
 - Acquire 16-32 scans for a good signal-to-noise ratio.
 - Perform a background scan of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** Use a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will provide fragmentation data. Electrospray Ionization (ESI) is common for LC-MS and is a softer ionization technique that will likely show the protonated molecular ion $[M+H]^+$.
- **Mass Analysis:** Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments.

Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the structure of **3-Methanesulfinylcyclohexan-1-amine**.



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Caption: Workflow for the spectroscopic confirmation of **3-Methanesulfinylcyclohexan-1-amine**.

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